molecular formula C19H25N7O B14955368 N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B14955368
M. Wt: 367.4 g/mol
InChI Key: KCBRYCKUMMBAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (molecular formula: C₂₂H₃₁N₇O; monoisotopic mass: 409.259009) features a benzimidazole core linked via an ethyl chain to an acetamide group. The acetamide is further substituted with a cyclohexyl ring bearing a tetrazole moiety. Its synthesis involves multi-step reactions, including acid-catalyzed cyclization and coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as inferred from analogous procedures in .

Properties

Molecular Formula

C19H25N7O

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C19H25N7O/c27-18(20-10-11-25-14-21-16-6-2-3-7-17(16)25)12-19(8-4-1-5-9-19)13-26-15-22-23-24-26/h2-3,6-7,14-15H,1,4-5,8-13H2,(H,20,27)

InChI Key

KCBRYCKUMMBAEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCCN2C=NC3=CC=CC=C32)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and tetrazole intermediates. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . Tetrazole synthesis often involves the cyclization of nitriles with azide sources under acidic or basic conditions .

The final step involves the coupling of these intermediates with a cyclohexyl acetamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield benzimidazole N-oxides, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzimidazole Derivatives

Compound 22: 2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate
  • Structure : Lacks the tetrazole and ethyl-linked acetamide; instead, it has a simple ester group.
  • Synthesis : Prepared via 12-hour acetic acid reflux, followed by extraction and chromatography .
  • Key Difference : The ester group reduces hydrogen-bonding capacity compared to the tetrazole-containing target compound.
10VP91: 2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide
  • Structure : Features a rigid bicyclic heptane substituent instead of the cyclohexyl-tetrazole group.
  • Synthesis : Uses LiOH-mediated hydrolysis and EDC/HOBt coupling .
  • Key Difference : The bulky bicyclic group may enhance lipophilicity but reduce solubility compared to the tetrazole-modified cyclohexyl group in the target compound.
N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
  • Structure : Differs by an isopropyl group on the benzimidazole instead of the ethyl chain .

Role of Tetrazole vs. Other Heterocycles

Tetrazole vs. Triazole in Copper-Catalyzed Reactions
  • Tetrazole: Present in the target compound; known for metabolic stability and metal coordination.
  • Triazole : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Comparison : Tetrazoles exhibit higher acidity (pKa ~4.9) than triazoles (pKa ~9.3), influencing their reactivity in catalytic or biological systems.
N-(1,3-Benzothiazol-2-yl)acetamide
  • Structure : Substitutes benzimidazole with benzothiazole and lacks the tetrazole group .

Functional Group Influence on Physicochemical Properties

Compound Key Functional Groups Molecular Weight Solubility (Predicted) Hydrogen-Bond Acceptors
Target Compound Benzimidazole, Tetrazole, Acetamide 409.54 Moderate (tetrazole) 8
Compound 22 Benzimidazole, Ester 302.38 Low (ester) 4
10VP91 Benzimidazole, Bicyclic Heptane 463.62 Low (bulky substituent) 5
N-(1,3-Benzothiazol-2-yl)acetamide Benzothiazole, Acetamide 192.24 Moderate 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.